molecular formula C12H15N3O B8670497 4-Hydrazinyl-1-propylquinolin-2(1H)-one CAS No. 141574-29-0

4-Hydrazinyl-1-propylquinolin-2(1H)-one

Cat. No. B8670497
Key on ui cas rn: 141574-29-0
M. Wt: 217.27 g/mol
InChI Key: IWXQQRQXJCBRMT-UHFFFAOYSA-N
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Patent
US05192768

Procedure details

In 140 ml of ethanol was dissolved 6.02 g (27 mmol) of 4-chloro-1-propylquinolin-2(1H)-one, and 140 ml of hydrazine monohydrate was added thereto, followed by refluxing for 3 hours. The reaction mixture was concentrated to an about half of its original volume and then allowed to cool to obtain 5.53 g (94%) of the titled compound as a pale yellow crystal.
Name
4-chloro-1-propylquinolin-2(1H)-one
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]([CH2:12][CH2:13][CH3:14])[C:4](=[O:15])[CH:3]=1.O.[NH2:17][NH2:18]>C(O)C>[NH:17]([C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]([CH2:12][CH2:13][CH3:14])[C:4](=[O:15])[CH:3]=1)[NH2:18] |f:1.2|

Inputs

Step One
Name
4-chloro-1-propylquinolin-2(1H)-one
Quantity
6.02 g
Type
reactant
Smiles
ClC1=CC(N(C2=CC=CC=C12)CCC)=O
Name
Quantity
140 mL
Type
reactant
Smiles
O.NN
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to an about half of its original volume
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC(N(C2=CC=CC=C12)CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.53 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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